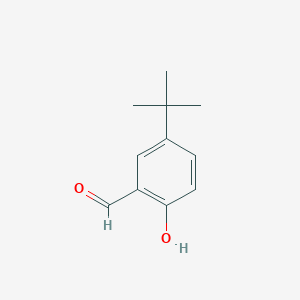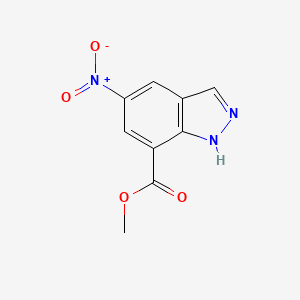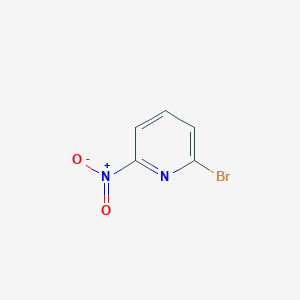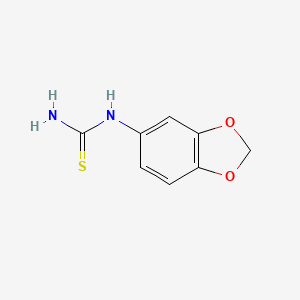
5-tert-Butyl-2-hydroxybenzaldehyd
Übersicht
Beschreibung
5-tert-Butylsalicylaldehyde (5-TBSA) is a derivative of salicylaldehyde, a monocyclic aromatic aldehyde. 5-TBSA is an attractive compound for use in the synthesis of a variety of products due to its low toxicity, low reactivity, and low cost. 5-TBSA is a versatile compound that has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthese von Schiff-Base-modifizierten Porphyrazinen
5-tert-Butyl-2-hydroxybenzaldehyd wird bei der Synthese von Schiff-Base-modifizierten Porphyrazinen verwendet . Porphyrazine sind makrozyklische Verbindungen, die aufgrund ihrer potenziellen Anwendungen in Bereichen wie photodynamischer Therapie, Katalyse und Materialwissenschaften intensiv untersucht wurden.
Synthese von Thiosemicarbazonen
Diese Verbindung kann bei der Synthese von this compound-thiosemicarbazon (THTB) verwendet werden . Thiosemicarbazone sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antivirale, antibakterielle, antifungale und Antikrebs-Eigenschaften.
Synthese von 4-tert-Butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol
This compound kann auch bei der Synthese von 4-tert-Butyl-2-(4,5-dimethyl-1H-imidazol-2-yl)phenol verwendet werden . Diese Verbindung könnte potenzielle Anwendungen bei der Entwicklung neuer Medikamente haben.
Synthese von 2-tert-Butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Eine weitere Anwendung ist die Synthese von 2-tert-Butyl-6-(4,5-diphenyl-1H-imidazol-2-yl)phenol . Diese Verbindung könnte bei der Entwicklung neuer Materialien oder Medikamente eingesetzt werden.
Synthese von Mn (III)-Salen-Komplex
3,5-Di-tert-Butyl-2-hydroxybenzaldehyd, eine verwandte Verbindung, wird bei der Synthese von Mn (III)-Salen-Komplexen verwendet . Dieser Komplex wurde auf seine potenzielle Verwendung in der Katalyse untersucht.
Synthese von chiralen Schiff-Base-Liganden
Es wird auch bei der Synthese von chiralen Schiff-Base-Liganden für die enantioselektive Addition von Phenylacetylen an Imine verwendet . Diese Reaktion ist wichtig im Bereich der asymmetrischen Synthese, die für die Herstellung enantiomerenreiner Pharmazeutika entscheidend ist.
Safety and Hazards
Zukünftige Richtungen
5-tert-Butylsalicylaldehyde has been used in the synthesis of Schiff base appended porphyrazine . It also participates in the ethylene polymerization reaction of dendritic titanium catalysts . These applications suggest potential future directions for the use of this compound in various chemical reactions and syntheses.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-4-5-10(13)8(6-9)7-12/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCQQLGWGRTXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363063 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2725-53-3 | |
| Record name | 5-tert-Butylsalicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TERT-BUTYLSALICYLALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 5-tert-Butyl-2-hydroxybenzaldehyde primarily used in scientific research?
A1: 5-tert-Butyl-2-hydroxybenzaldehyde is a key building block for synthesizing Schiff base ligands. These ligands, characterized by a nitrogen double bond with carbon, are frequently employed to create metal complexes. [, , , , , , , ]
Q2: Can you elaborate on the significance of Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?
A2: These Schiff base ligands demonstrate a remarkable ability to coordinate with various metal ions, including transition metals like copper, nickel, palladium, and platinum, as well as lanthanides. This versatility makes them valuable in developing catalysts, luminescent materials, and compounds with potential biological activity. [, , , , , ]
Q3: What structural characteristics of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands contribute to their coordination capabilities?
A3: These ligands typically possess multiple coordination sites, often including nitrogen, oxygen, and sulfur atoms, enabling them to effectively chelate metal ions. This chelation forms stable metal complexes with defined geometries. [, , , ]
Q4: Are there any specific examples of how metal complexes with 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands have been applied?
A4: Certainly! Researchers have explored these complexes for their catalytic activity in asymmetric oxidation reactions, such as the enantioselective nitroaldol reaction. [, ] Additionally, they have shown potential as antibacterial agents. []
Q5: What is known about the structure of 5-tert-Butyl-2-hydroxybenzaldehyde itself?
A5: 5-tert-Butyl-2-hydroxybenzaldehyde has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol. Structurally, its molecular conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the aldehyde oxygen. []
Q6: Has computational chemistry been employed in research related to 5-tert-Butyl-2-hydroxybenzaldehyde or its derivatives?
A6: Yes, computational studies have been conducted on manganese dimers incorporating Schiff base ligands derived from 5-tert-Butyl-2-hydroxybenzaldehyde. These studies investigated the impact of structural distortions on the magnetic coupling parameters within the dimers. []
Q7: Has the concept of structure-activity relationships (SAR) been explored with 5-tert-Butyl-2-hydroxybenzaldehyde derivatives?
A7: Research has demonstrated that incorporating different substituents into the salicylidenyl unit of 5-tert-Butyl-2-hydroxybenzaldehyde-derived Schiff base ligands can significantly influence the catalytic activity and enantioselectivity of the resulting vanadium complexes in asymmetric sulfide oxidation reactions. []
Q8: What analytical techniques are commonly used to characterize and study 5-tert-Butyl-2-hydroxybenzaldehyde and its derivatives?
A8: A variety of techniques are employed, including X-ray crystallography for structural determination, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy, circular dichroism spectroscopy, UV-Vis spectroscopy, fluorescence spectroscopy, and electrochemical methods. [, , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Bromo-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1270050.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)


![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)
![6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1270060.png)





![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

